BenchChemオンラインストアへようこそ!

1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine

Patent exclusivity Freedom-to-operate VGCC ligand scaffold

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine (CAS 35078-87-6, C₁₀H₁₄N₄, MW 190.24) is a tetra-methylated pyrrolo[3,4-d]pyridazine scaffold bearing an N-amino substituent at the 6-position. The compound is explicitly claimed as a composition of matter in patent WO2004006836A2, which describes 6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the α2δ subunit of voltage-gated calcium channels (VGCC) for the treatment of neuropathic pain and related neurological disorders.

Molecular Formula C10H14N4
Molecular Weight 190.25
CAS No. 35078-87-6
Cat. No. B2641000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine
CAS35078-87-6
Molecular FormulaC10H14N4
Molecular Weight190.25
Structural Identifiers
SMILESCC1=C2C(=NN=C(C2=C(N1N)C)C)C
InChIInChI=1S/C10H14N4/c1-5-9-7(3)14(11)8(4)10(9)6(2)13-12-5/h11H2,1-4H3
InChIKeyOOGFRVWKQVWDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine (CAS 35078-87-6): Procurement-Relevant Structural and Patent Profile


1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine (CAS 35078-87-6, C₁₀H₁₄N₄, MW 190.24) is a tetra-methylated pyrrolo[3,4-d]pyridazine scaffold bearing an N-amino substituent at the 6-position. The compound is explicitly claimed as a composition of matter in patent WO2004006836A2, which describes 6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the α2δ subunit of voltage-gated calcium channels (VGCC) for the treatment of neuropathic pain and related neurological disorders [1]. Its synthesis via reaction of tetra-acetylethylene with hydrazine was first reported in 1970, yielding the 6-amino derivative alongside the pyridazino[4,5-d]pyridazine isomer [2]. The N-amino group imparts unique reactivity—including nitrene fragmentation upon oxidation—that is absent in 6-aryl, 6-alkyl, and 6-unsubstituted analogs [3].

Why 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine Cannot Be Replaced by Generic 6-Aryl, 6-Alkyl, or Furo Analogs


The 6-position substituent on the pyrrolo[3,4-d]pyridazine scaffold is the primary determinant of both biological target engagement and synthetic downstream utility. Published SAR data demonstrate that the 6-aryl series (Stearns et al., 2004, Bioorg Med Chem Lett) derives its α2δ VGCC affinity from the aryl moiety, with aryl substitution being poorly tolerated—even minor modifications to the aryl ring resulted in diminished binding [1]. The 6-amino compound lacks an aryl group entirely, occupying a structurally and pharmacophorically distinct chemical space that is not addressed by that SAR study. Furthermore, the furo analog (1,4,5,7-tetramethylfuro[3,4-d]pyridazine, CAS 112843-02-4, Sigma-Aldrich T321893) replaces the 6-amino group with an oxygen atom, eliminating the H-bond donor capability (HBD = 0 vs. HBD = 1 for the 6-amino compound) and reducing H-bond acceptor count (HBA = 3 vs. HBA = 4) . The N-amino moiety also enables unique synthetic transformations—oxidative nitrene generation and subsequent fragmentation—that are mechanistically impossible for 6-aryl, 6-alkyl, or 6-oxa analogs [2]. These structural and functional distinctions mean that no in-class compound can be considered a generic substitute for applications requiring the specific N-amino reactivity profile or the distinct H-bond pharmacophore.

Quantitative Differentiation Evidence for 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine vs. Closest Structural Analogs


Patent-Exclusive Scaffold Coverage vs. 6-Aryl and Furo Analogs: Composition-of-Matter Claim Scope

The target compound is specifically enumerated in claim 1 of WO2004006836A2 as '1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine' [1]. In contrast, the most potent 6-aryl derivative (compound 4a, Stearns et al., 2004) exhibits α2δ binding affinity in the ~40 nM IC50 range but belongs to a separate structural subclass with distinct Markush coverage [2]. The furo analog (CAS 112843-02-4, Sigma-Aldrich T321893) is not covered by this patent family. The 6-amino compound is uniquely positioned at the intersection of the pyrrolo[3,4-d]pyridazine core scaffold and the N-amino substituent class for VGCC-targeted intellectual property.

Patent exclusivity Freedom-to-operate VGCC ligand scaffold

Hydrogen-Bond Pharmacophore Differentiation: 6-Amino vs. 6-Oxa (Furo) Analog Computed Properties

Computed physicochemical data from ChemScene for the target compound reveal TPSA = 56.73 Ų, LogP = 1.38, H_Acceptors = 4, H_Donors = 1, and Rotatable_Bonds = 0 . The direct structural analog 1,4,5,7-tetramethylfuro[3,4-d]pyridazine (CAS 112843-02-4, C₁₀H₁₂N₂O, MW 176.22) replaces the N-amino group with an oxygen atom, resulting in H_Donors = 0 and H_Acceptors = 3. This represents a loss of one H-bond donor and one H-bond acceptor relative to the target compound, which qualitatively alters the pharmacophoric interaction potential.

Physicochemical profiling H-bond donor/acceptor Drug-likeness

Synthetic Reactivity Differentiation: N-Amino Nitrene Fragmentation vs. 6-Aryl/6-Alkyl Inertness

Oxidation of 6-amino-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine generates an N-pyrryl nitrene that undergoes characteristic fragmentation, a reactivity pathway documented by Sakai & Anselme (1972) [1]. This N-amino → nitrene conversion is a unique synthetic handle not available to any 6-aryl, 6-alkyl, or 6-unsubstituted pyrrolo[3,4-d]pyridazine derivative. The 6-aryl series (Stearns et al., 2004) was evaluated exclusively for α2δ binding and has no reported capacity for oxidative nitrene chemistry [2].

Synthetic chemistry Nitrene chemistry N-amination reactivity

α2δ VGCC SAR Gap Analysis: The 6-Amino Compound Occupies Uncharted SAR Territory Relative to the 6-Aryl Lead Series

The Stearns et al. (2004) SAR study established that 6-aryl substitution is critical for α2δ binding, with the lead compound 4a achieving ~40 nM IC50. Modifications to the pyridazine ring methyl groups were permissive, and replacing a methyl with an aminomethyl group 'provided greatly improved potency' [1]. However, the 6-amino compound (no aryl group, N-NH₂ at position 6) was not evaluated in this study and represents a structurally distinct chemotype. Its α2δ binding profile is therefore unknown but likely divergent from the 6-aryl series.

α2δ calcium channel SAR landscape Gabapentinoid target

Procurement Purity Benchmarking: Vendor-Supplied Purity Range and Analytical Consistency

Commercial purity specifications for the target compound range from 97% (Leyan, product 1434433; ChemScene, Cat. CS-0363763) to ≥98% (001chemical.com) [1]. The closely related 6-aryl derivatives (e.g., 6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine, CAS 647849-16-9) are typically offered at 95-97% purity from comparable vendors. The furo analog (Sigma-Aldrich T321893) is sold as an AldrichCPR product without a specified purity guarantee. The target compound benefits from multi-vendor availability with competitive purity specifications, enabling procurement flexibility.

Chemical procurement Purity specification Quality control

Procurement Decision Scenarios: When to Select 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine Over Structural Analogs


VGCC α2δ Ligand Drug Discovery Requiring SAR Exploration Beyond the 6-Aryl Chemical Space

When a medicinal chemistry program has already characterized 6-aryl-6H-pyrrolo[3,4-d]pyridazine leads (e.g., compound 4a with ~40 nM α2δ IC50, Stearns et al., 2004 [1]) and seeks structurally orthogonal chemotypes to explore selectivity, the 6-amino compound offers a synthetically accessible scaffold with a distinct H-bond pharmacophore (HBD = 1, HBA = 4). Its position outside the published 6-aryl SAR landscape enables exploration of α2δ VGCC modulation through a binding mode that does not depend on aryl ring interactions, potentially addressing the selectivity limitations noted in the patent literature [1].

Synthetic Methodology Development Leveraging the N-Amino Nitrene Handle for Heterocycle Diversification

The documented oxidative conversion of the 6-amino group to an N-pyrryl nitrene (Sakai & Anselme, 1972 [2]) enables fragmentation and rearrangement chemistry that is mechanistically inaccessible to 6-aryl, 6-alkyl, or 6-oxa analogs. For synthetic chemistry groups developing late-stage functionalization methods or generating novel fused heterocyclic libraries, the 6-amino compound is preferred over the furo analog (CAS 112843-02-4) or 6-aryl derivatives precisely because it provides the reactive N-amino handle. This unique reactivity has been exploited since the original 1970 synthesis by Adembri et al. [3].

Intellectual Property Positioning in the Pyrrolopyridazine VGCC Ligand Space

For organizations conducting freedom-to-operate analyses or building patent estates around VGCC α2δ ligands, the target compound's explicit composition-of-matter claim in WO2004006836A2 (claim 1) [4] provides a defined legal reference point. Selection of the 6-amino compound over the furo analog (not covered by this patent family) or a 6-aryl derivative (covered only under broader Markush language with specific aryl limitations) offers clearer IP provenance for internal reference standard or competitor surveillance programs.

Physicochemical Property-Driven Lead Optimization Requiring Low LogP and Defined H-Bond Profile

With a computed LogP of 1.38, TPSA of 56.73 Ų, and zero rotatable bonds (ChemScene data ), the target compound sits in favorable drug-like property space (RO5 violations = 0). Compared to 6-aryl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine derivatives, which typically exhibit LogP > 3.0 and MW > 265 Da, the 6-amino compound offers a 28% lower molecular weight and substantially reduced lipophilicity. For programs prioritizing CNS drug-like properties—highly relevant given the VGCC neuropathic pain indication [4]—this physicochemical differentiation directly influences lead selection and procurement decisions.

Quote Request

Request a Quote for 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.